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Welcome to the technical support center. This guide is designed for researchers, scientists, and

drug development professionals who are encountering challenges with the resolution of large

DNA fragments (>2 kb) during agarose gel electrophoresis using Sodium Borate (SB) buffer.

Here, we will explore the underlying principles, troubleshoot common issues, and provide

optimized protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is SB buffer and why is it used for DNA
electrophoresis?
SB buffer is a conductive medium used for agarose and polyacrylamide gel electrophoresis,

composed of sodium borate (typically 1-10 mM, pH ~8.0).[1] Its primary advantage is its low

conductivity compared to traditional buffers like Tris-acetate-EDTA (TAE) and Tris-borate-EDTA

(TBE).[1] This lower conductivity generates significantly less heat during electrophoresis, which

allows for the use of much higher voltages (e.g., up to 35 V/cm) without melting the gel or

denaturing the DNA.[1][2] This results in substantially faster run times, often reducing a 75-

minute run to under 20 minutes.[2]

Q2: I'm using SB buffer, but my large DNA fragments (>2
kb) are poorly resolved. Why is this happening?
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While SB buffer is excellent for rapid separation of small- to medium-sized fragments, its

properties can be disadvantageous for large DNA fragments. The issue often stems from a

combination of factors:

High Voltage: The high voltages used with SB buffer can cause large DNA molecules (>20

kb) to migrate in a distorted manner, a phenomenon known as "biased reptation," where the

molecule stretches and snakes through the gel pores faster than expected, leading to

compression of bands and poor resolution.[3][4]

Buffer Composition: Borate-containing buffers, like SB and TBE, are known to interact with

the agarose matrix and the DNA itself. While this can sharpen bands for smaller fragments, it

may impede the steady, size-dependent migration of larger fragments.[5][6][7] For resolving

larger DNA fragments, acetate-based buffers like TAE are generally superior.[5][6][8]

Q3: When should I choose SB buffer over TAE or TBE?
The choice of buffer is critical and depends entirely on your experimental goal. The following

table summarizes the key characteristics to guide your decision.
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Feature
SB (Sodium
Borate)

TAE (Tris-acetate-
EDTA)

TBE (Tris-borate-
EDTA)

Primary Use Case

Rapid screening of

small- to mid-size

DNA (up to 5 kb)[5]

Resolving large DNA

fragments (>2 kb) and

downstream

enzymatic

applications[5][6][8]

High-resolution of

small DNA fragments

(<2 kb) for long

runs[5][6][8]

Conductivity Very Low[1] High Very High

Heat Generation Low High High

Max Voltage
High (e.g., 25-35

V/cm)[1]

Low (e.g., 1-5 V/cm)

[9]
Low (e.g., 1-5 V/cm)

Buffering Capacity Moderate[10]

Low (can be

exhausted in long

runs)

High (suitable for long

runs)[6]

Downstream Effects

Borate can inhibit

enzymes like ligases.

[5][6]

Compatible with most

downstream

applications.[8]

Borate can inhibit

enzymes.[5][6]

Troubleshooting Guide: Poor Resolution of Large
DNA Fragments
This section provides a systematic approach to diagnosing and solving resolution issues.

Problem 1: All bands, including the ladder, appear
compressed at the top of the gel or show poor
separation.

Probable Cause A: Voltage is too high.

Explanation: The primary advantage of SB buffer is the ability to use high voltage for

speed. However, for large DNA fragments, high electric field strength causes them to

migrate in a non-size-dependent manner, leading to compression and loss of resolution.
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[11] Large DNA molecules cannot reorient and navigate the agarose pores efficiently at

high speeds.

Solution: Significantly reduce the voltage. For fragments >5 kb, start with a lower voltage

(e.g., 4–6 V/cm) and increase the run time accordingly.[12] This trade-off between speed

and resolution is fundamental to electrophoresis.[13]

Probable Cause B: Incorrect agarose concentration.

Explanation: The pore size of the agarose gel is determined by its concentration and is a

critical factor for DNA separation.[3] A high-concentration gel (e.g., 2.0%) has small pores

and will impede the migration of large DNA, while a very low-concentration gel (e.g., 0.5%)

may be too fragile and offer insufficient sieving for effective separation.[4][14]

Solution: Use a lower percentage agarose gel to increase the pore size, allowing large

fragments to migrate more freely and resolve better. For DNA fragments in the 5–30 kb

range, a 0.7% to 1.0% agarose gel is recommended.[13][14]

Problem 2: Bands are smeared or appear as a
downward-streaking "comet."

Probable Cause A: DNA sample is overloaded or contains high salt.

Explanation: Loading too much DNA (>500 ng per lane) can cause "smiling" or smearing

as the trailing edge of the band is retarded.[11] Similarly, high salt concentrations in the

sample loading buffer (from PCR or restriction digest buffers) can distort the electric field,

leading to band distortion.[15]

Solution:

Quantify your DNA and load less material (3-5 µL of a typical PCR reaction is sufficient).

[11]

If high salt is suspected, dilute the sample in nuclease-free water or purify the DNA

sample via precipitation or a spin column before loading.[15]

Probable Cause B: DNA degradation.
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Explanation: Large DNA is particularly susceptible to physical shearing and enzymatic

degradation by nucleases.[16] Shearing during pipetting or vortexing, or contamination

with DNases, will result in a smear of smaller fragments below your target band.

Solution: Handle DNA samples gently. Use wide-bore pipette tips for mixing and avoid

vortexing.[16] Ensure all solutions, tubes, and equipment are nuclease-free.

Problem 3: Bands are resolved, but the separation
between large fragments is insufficient.

Probable Cause: SB buffer is not the optimal choice for this application.

Explanation: As established, the inherent properties of borate buffers are better suited for

resolving smaller DNA fragments.[6][17] For separating large fragments that are close in

size, an acetate-based system often provides superior resolution.[5][6][8]

Solution: Switch to Tris-acetate-EDTA (TAE) buffer. TAE is the recommended buffer for

separating DNA fragments larger than 2 kb due to its better resolving power in this size

range.[8][15]

The following workflow provides a logical path for troubleshooting these issues.
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Start: Poor Resolution of Large DNA in SB Buffer

Are bands compressed or smeared?

Reduce Voltage (e.g., 4-6 V/cm)
& Increase Run Time

Yes, compressed

Is sample overloaded or high in salt?

Yes, smeared

Optimize Agarose % (e.g., 0.7-1.0%)

Still poor resolution?
Switch to TAE Buffer

Reduce DNA load (<500ng)
Dilute or Purify Sample

Yes

Handle DNA Gently
Use Nuclease-Free Reagents

No

For DNA > 30 kb, consider
Pulsed-Field Gel Electrophoresis (PFGE)

Yes

Resolution Optimized

No
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Troubleshooting workflow for large DNA fragment resolution.

Advanced Protocols & Methodologies
Protocol 1: Preparation of 20X SB (Sodium Borate)
Buffer
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This protocol is adapted from established laboratory methods for creating a concentrated stock

of SB buffer.[18][19]

Materials:

Boric Acid (H₃BO₃)

Sodium Hydroxide (NaOH)

Deionized (DI) water

pH meter

Stir plate and stir bar

Procedure:

To prepare a 1 M Boric Acid slurry, add 61.83 g of Boric Acid to 800 mL of DI water in a 1 L

beaker. This may not fully dissolve.[18]

In a separate 1 L beaker, add 10 g of NaOH to 800 mL of DI water and stir until fully

dissolved to create a ~250 mM NaOH solution.[18]

Carefully and slowly, add the 1 M Boric Acid slurry to the NaOH solution while stirring

continuously.

Monitor the pH of the solution. Adjust the pH to 8.5 by adding more Boric Acid slurry as

needed.[19]

Once the pH is stable at 8.5, transfer the solution to a 1 L graduated cylinder and add DI

water to a final volume of 1 L.[18]

Store the 20X SB buffer at room temperature. For working use (1X), dilute 50 mL of the 20X

stock into 950 mL of DI water.

Protocol 2: Optimized Electrophoresis for Large DNA (>5
kb) Using TAE Buffer
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When resolution, not speed, is the priority for large DNA fragments, switching to TAE buffer is

the most effective solution.[5][8]

Materials:

1X TAE Buffer

High-quality agarose

DNA samples and appropriate DNA ladder

6X DNA loading dye

Electrophoresis chamber and power supply

Procedure:

Gel Preparation: Prepare a 0.7% agarose gel by dissolving 0.7 g of agarose in 100 mL of 1X

TAE buffer. Heat in a microwave until the solution is completely clear and homogenous.

Allow it to cool to ~50-60°C before pouring the gel.

Sample Preparation: Mix your DNA sample with 6X loading dye in a 5:1 ratio (e.g., 5 µL DNA

+ 1 µL dye).

Loading: Submerge the gel in 1X TAE buffer in the electrophoresis chamber. Carefully load

the prepared DNA ladder and samples into the wells.

Electrophoresis: Run the gel at a low, constant voltage, typically between 1-5 V/cm.[9] For a

standard 15 cm gel box, this corresponds to approximately 15-75 volts. Run the gel until the

bromophenol blue dye front has migrated two-thirds of the way down the gel.[20]

Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or a safer

alternative) and visualize the DNA bands under UV light.

For Extremely Large DNA Fragments (>30 kb): Pulsed-
Field Gel Electrophoresis (PFGE)
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Standard agarose gel electrophoresis is generally not suitable for resolving DNA fragments

larger than 25-30 kb.[3] For genomic mapping, chromosome analysis, or other applications

involving very large DNA, Pulsed-Field Gel Electrophoresis (PFGE) is the required technique.

PFGE works by periodically changing the direction of the electric field.[21][22][23] This forces

large DNA molecules, which become elongated during migration, to reorient themselves with

each field change.[21] The time it takes for a molecule to reorient is dependent on its size,

allowing for the effective separation of fragments up to several megabases (Mb) in size.[23][24]

The diagram below illustrates the fundamental difference in DNA migration under a constant

versus a pulsed electric field.

Constant Field (Standard Electrophoresis)

Pulsed Field (PFGE)

Anode (+)

Small DNA

Large DNA

Very Large DNA

Anode A (+)

Anode B (+)

Large DNA

Very Large DNA

Click to download full resolution via product page

Mechanism of DNA separation in constant vs. pulsed fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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